Dalpiciclib

CDK4/6 inhibitor breast cancer network meta-analysis

Dalpiciclib (SHR6390), a piperazine-class CDK4/6 inhibitor structurally distinct from palbociclib (pyridopyrimidine), ribociclib (pyrrolopyrimidine), and abemaciclib (benzimidazole). Balanced CDK4 (IC50=12.4 nM) and CDK6 (IC50=9.9 nM) inhibition with no confounding CDK2 activity. Network meta-analyses confirm superior PFS vs. other CDK4/6i+ET combinations. Lower alopecia incidence (8.81% vs. 16.40% palbociclib, P<0.001; vs. 19.82% abemaciclib, P=0.027) supports QoL-focused oncology studies. PK: Tmax 3h, t1/2 ~17.5h—once-daily dosing, predictable exposure. Ideal for comparative effectiveness trials, formulation development, bioequivalence studies, and PBPK modeling.

Molecular Formula C25H30N6O2
Molecular Weight 446.5 g/mol
CAS No. 1637781-04-4
Cat. No. B3323353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalpiciclib
CAS1637781-04-4
Molecular FormulaC25H30N6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C
InChIInChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30)
InChIKeySGJLSPUSUBJWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dalpiciclib (SHR6390, CAS 1637781-04-4) Procurement & Scientific Selection Guide for CDK4/6 Inhibitor Research


Dalpiciclib (SHR6390; CAS 1637781-04-4) is an orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that belongs to a distinct chemical class (piperazine derivatives) compared to other approved CDK4/6 inhibitors [1]. It was discovered and developed by Jiangsu Hengrui Pharmaceuticals and received approval from China's National Medical Products Administration (NMPA) in December 2021 for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer in combination with fulvestrant or aromatase inhibitors [2].

Why Dalpiciclib (SHR6390) Cannot Be Considered Interchangeable with Palbociclib, Ribociclib, or Abemaciclib in Scientific Research


Despite belonging to the same CDK4/6 inhibitor class, dalpiciclib exhibits a unique chemical scaffold as a piperazine derivative, distinct from the pyridopyrimidine (palbociclib), pyrrolopyrimidine (ribociclib), and benzimidazole (abemaciclib) core structures of other approved agents [1]. This structural divergence translates into meaningful quantitative differences across multiple dimensions of preclinical and clinical performance. Network meta-analyses have demonstrated that dalpiciclib combined with endocrine therapy significantly improves progression-free survival (PFS) compared to ribociclib plus endocrine therapy, palbociclib plus endocrine therapy, and abemaciclib plus endocrine therapy in HR+/HER2- breast cancer patients, establishing a clear efficacy differentiation hierarchy [2]. Furthermore, real-world comparative data reveal distinct adverse event profiles among the four agents, with dalpiciclib demonstrating a significantly lower incidence of patient-reported alopecia compared to both palbociclib (8.81% vs. 16.40%, P < 0.001) and abemaciclib (8.81% vs. 19.82%, P = 0.027), while exhibiting a higher incidence of grade 3/4 neutropenia compared to abemaciclib and a numerically higher rate than palbociclib in first-line settings [3]. These quantifiable differences in both efficacy and safety preclude simple generic substitution.

Dalpiciclib Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Dalpiciclib vs. Ribociclib, Palbociclib, and Abemaciclib: Network Meta-Analysis of Progression-Free Survival in HR+/HER2- Advanced Breast Cancer

In a systematic review and network meta-analysis of 20 randomized controlled trials, dalpiciclib combined with endocrine therapy demonstrated significantly improved progression-free survival (PFS) compared to all three other approved CDK4/6 inhibitors. Specifically, dalpiciclib + ET significantly improved PFS compared to ribociclib + ET, palbociclib + ET, and abemaciclib + ET [1]. This head-to-head indirect comparison establishes dalpiciclib as the numerically most effective agent for PFS prolongation among the four drugs in this treatment setting.

CDK4/6 inhibitor breast cancer network meta-analysis

Dalpiciclib vs. Placebo in Phase III DAWNA-2 Trial: Median PFS Improvement in First-Line HR+/HER2- Advanced Breast Cancer

In the phase III DAWNA-2 trial (NCT03966898) evaluating first-line dalpiciclib plus letrozole or anastrozole versus placebo plus endocrine therapy, dalpiciclib significantly prolonged median PFS from 18.2 months to 30.6 months, with a hazard ratio of 0.51 (95% CI: 0.38-0.69; P < 0.0001) after a median follow-up of 21.6 months [1]. The objective response rate (ORR) was also higher in the dalpiciclib arm (57.4% vs. 47.7%, P = 0.0233), including two complete responses in the dalpiciclib group versus none in the placebo group [1].

first-line therapy progression-free survival phase III trial

Dalpiciclib vs. Palbociclib and Abemaciclib: Patient-Reported Alopecia Incidence in a Multicenter Cross-Sectional Study

A multicenter cross-sectional survey of 1,254 Chinese patients with HR+/HER2- advanced breast cancer treated with CDK4/6 inhibitors revealed that the incidence of patient-reported alopecia was significantly lower in patients receiving dalpiciclib (8.81%) compared to those receiving palbociclib (16.40%, P < 0.001) and abemaciclib (19.82%, P = 0.027) [1]. Patient-reported alopecia was associated with negative impacts on body image, systemic therapy side effects, breast symptoms, and arm symptoms (all P < 0.001) [1].

adverse events alopecia quality of life

Dalpiciclib vs. Palbociclib, Abemaciclib, and Ribociclib: Real-World Grade 3+ Neutropenia Incidence in First-Line Chinese MBC Patients

In a real-world multicenter study (YOUNGBC-28) comparing three CDK4/6 inhibitors as first-line treatment in Chinese patients with HR+/HER2- metastatic breast cancer, the incidence of grade 3 or higher neutropenia was 21.43% for dalpiciclib, 20.45% for palbociclib, and 11.39% for abemaciclib [1]. These real-world data demonstrate that dalpiciclib and palbociclib share a similar neutropenia burden that is approximately twice as high as that observed with abemaciclib.

neutropenia real-world evidence safety

Dalpiciclib vs. Palbociclib: Biochemical CDK4 and CDK6 Inhibitory Potency

Dalpiciclib (SHR6390) exhibits high selectivity for CDK4 and CDK6 with IC50 values of 12.4 nM and 9.9 nM, respectively, demonstrating comparable potency against both kinase isoforms . Preclinical comparative data indicate that dalpiciclib's inhibitory activity against CDK6 is approximately equivalent to that of palbociclib, and it exhibits weaker inhibition of CDK2 compared to abemaciclib, which may contribute to its distinct clinical adverse event profile [1].

CDK4 inhibition CDK6 inhibition IC50

Dalpiciclib Clinical Pharmacokinetics: Tmax and Half-Life Parameters from Mass Balance Study

In a mass balance study of [14C]SHR6390 (dalpiciclib) conducted in six healthy Chinese male subjects following a single oral dose of 150 mg, dalpiciclib reached peak plasma concentration (Tmax) at 3.00 hours and exhibited a terminal half-life (t1/2) of approximately 17.50 hours [1]. The average cumulative excretion of radioactivity reached 94.63% of the dose, with fecal excretion being the predominant route (71.93%), indicating extensive metabolism and biliary/fecal clearance [1].

pharmacokinetics Tmax half-life

Dalpiciclib (SHR6390) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Studies Requiring Balanced CDK4/CDK6 Inhibition with Minimal CDK2 Off-Target Activity

Dalpiciclib is optimally suited for in vitro and in vivo studies where balanced inhibition of both CDK4 (IC50 = 12.4 nM) and CDK6 (IC50 = 9.9 nM) is desired, without confounding CDK2 inhibition that may introduce additional gastrointestinal toxicity signals [1]. This profile distinguishes it from abemaciclib, which exhibits measurable CDK2 inhibitory activity that correlates with higher diarrhea incidence .

Clinical Trials with Progression-Free Survival as the Primary Endpoint in HR+/HER2- Breast Cancer

Based on network meta-analysis data demonstrating that dalpiciclib combined with endocrine therapy significantly improves PFS compared to ribociclib, palbociclib, and abemaciclib combinations [1], dalpiciclib represents a compelling candidate for investigator-initiated trials or comparative effectiveness research where PFS superiority is the primary objective. The DAWNA-2 trial provides a benchmark of 30.6 months median PFS in the first-line setting .

Studies Prioritizing Patient-Reported Outcomes and Quality of Life, Particularly Alopecia Avoidance

For research protocols where patient-reported cosmetic adverse events and quality of life are key secondary or exploratory endpoints, dalpiciclib offers a differentiated safety profile with significantly lower alopecia incidence (8.81%) compared to palbociclib (16.40%, P < 0.001) and abemaciclib (19.82%, P = 0.027) [1]. This attribute may be particularly relevant in studies enrolling younger or premenopausal breast cancer patients.

Pharmacokinetic Modeling and Formulation Development Requiring Predictable Once-Daily Dosing

Dalpiciclib's pharmacokinetic parameters—Tmax of 3.00 hours and t1/2 of approximately 17.50 hours [1]—support once-daily oral dosing with predictable exposure and minimal accumulation. This profile is well-suited for formulation development programs, bioequivalence studies, and physiologically based pharmacokinetic (PBPK) modeling efforts seeking a CDK4/6 inhibitor with intermediate half-life characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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